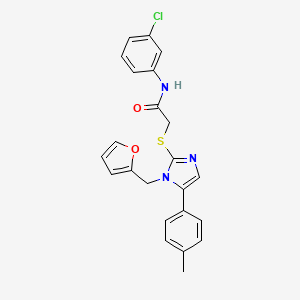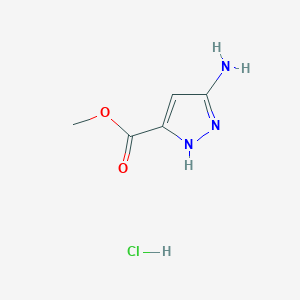
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7N3O2. It has a molecular weight of 177.59 . It is a derivative of carboxylic acid and is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, it can be prepared from 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester through reduction with stannous chloride or palladium on carbon .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H and the InChI key is WKSUKIUHZDWQCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“this compound” is a light yellow solid with a purity of 95%. It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies demonstrate that these compounds can significantly reduce the corrosion rate of steel, with the inhibiting action increasing with the concentration of pyrazole compounds. The adsorption of inhibitors on the steel surface leads to the formation of a protective layer, effectively preventing corrosion. This suggests that Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride could potentially serve as a corrosion inhibitor due to its structural similarity to evaluated pyrazole derivatives (Herrag et al., 2007).
Structural Chemistry and Synthesis of Novel Compounds
Research into the structural parameters of pyrazole derivatives, including this compound, has provided insights into their molecular packing, stabilized mainly by hydrogen bonds. This foundational knowledge facilitates the synthesis of novel analgesic agents and other biologically active compounds. The experimental and calculated structural parameters can inform the development of new compounds with optimized properties (Machado et al., 2009).
Biological Activity
Pyrazole derivatives have been synthesized and investigated for various biological activities, including antitumor, antifungal, and antibacterial effects. The structure-activity relationship (SAR) studies of these compounds can provide valuable insights into the design of more effective therapeutic agents. The identification of pharmacophore sites within these molecules can guide the development of novel drugs with specific biological targets (Titi et al., 2020).
Mecanismo De Acción
Target of Action
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
The compound interacts with its target, DAO, by inhibiting its activity . This inhibition protects DAO cells from oxidative stress induced by D-Serine , a neurotransmitter involved in several functions of the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the D-amino acid metabolic pathway . By inhibiting DAO, the compound prevents the oxidation of D-amino acids, thereby affecting the balance of these molecules in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of DAO cells from oxidative stress induced by D-Serine . This can have significant implications for neurological health, given the role of D-Serine in the nervous system.
Safety and Hazards
The safety information for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSUKIUHZDWQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

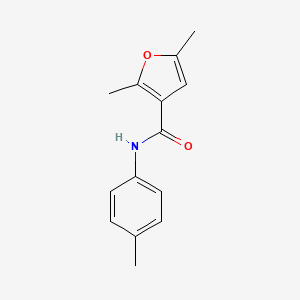
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
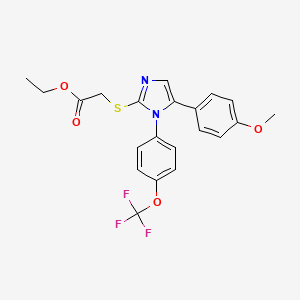
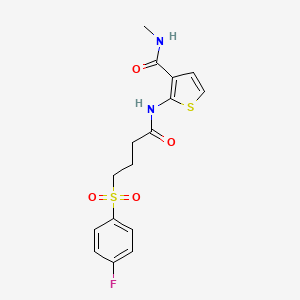
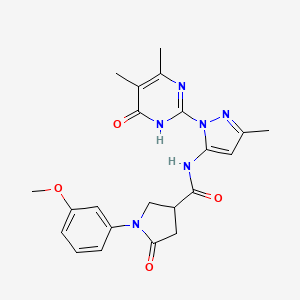
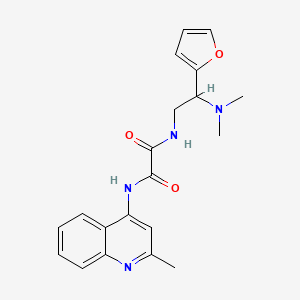
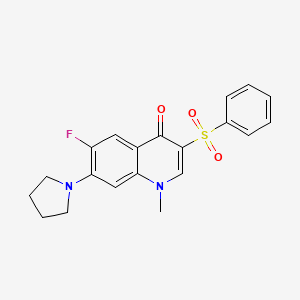
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
